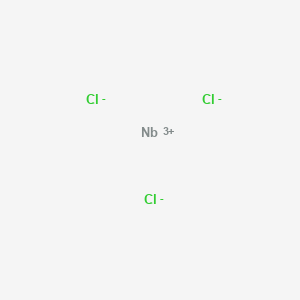

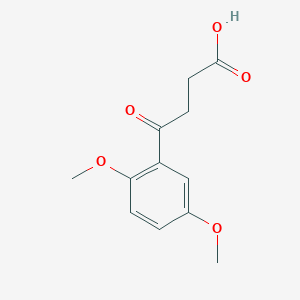

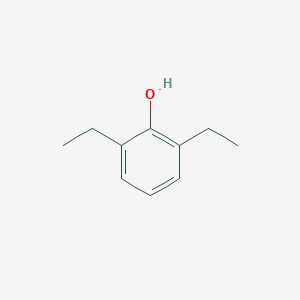

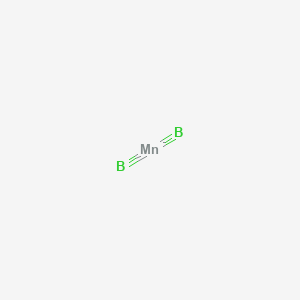

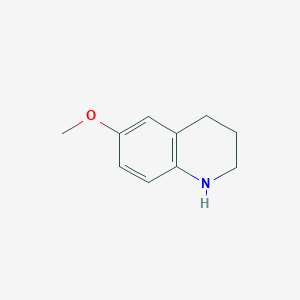

![molecular formula C12H26N4+2 B086093 3,12-二氮杂-6,9-二氮杂二螺[5.2.5.2]十六烷 CAS No. 183-88-0](/img/structure/B86093.png)

3,12-二氮杂-6,9-二氮杂二螺[5.2.5.2]十六烷

描述

Synthesis Analysis The synthesis of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane involves a methodical approach to creating bisquaternary salts, leveraging cycloquaternization reactions and specific conditions for yield optimization. Cycloquaternization of 1,3-di(4-benzoylpiperazin-1-yl)propane with 1,2-dibromoethane is a key step, leading to high yields through careful control of reaction conditions and purification processes. These methods showcase the intricate chemical manipulations required to synthesize complex molecular structures like 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane and its derivatives (Levkovskaya et al., 1989); (Safonova et al., 2002).

Molecular Structure Analysis The molecular structure of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane derivatives is elucidated through comprehensive spectral and chemical analyses. Techniques such as NMR spectroscopy play a crucial role in characterizing the structural aspects of these compounds, revealing details about their heterocyclic systems and the effects of different conditions on their structural integrity (Safonova et al., 2002).

Chemical Reactions and Properties The chemical reactions involving 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane highlight its reactivity and potential for further functionalization. For instance, the compound's ability to undergo reactions with various reagents, leading to a range of derivatives with distinct properties, underscores its versatility. This adaptability is significant for the development of new pharmaceuticals and materials with tailored properties (Safonova et al., 2002).

Physical Properties Analysis The physical properties of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane and its derivatives, such as solubility and stability, are critical for their application in various fields. These properties are determined by the compound's unique molecular structure, which influences its interaction with different solvents and conditions. Understanding these properties is essential for optimizing the compound's use in specific applications (Levkovskaya et al., 1989).

Chemical Properties Analysis The chemical properties of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane, such as reactivity with various chemical reagents and conditions, are foundational to its use in synthesis and application. These properties are influenced by the compound's molecular structure, which dictates its behavior in chemical reactions and its potential to form diverse derivatives with varied applications (Safonova et al., 2002).

科学研究应用

抗肿瘤应用:这种化合物是抗肿瘤药物Prospidin的关键组成部分,用于治疗恶性肿瘤。了解其抗肿瘤作用机制和潜在代谢途径(Pol'shakov et al., 1984)至关重要。

抗病毒活性:研究表明,其在合成具有抗病毒特性的双季铵盐方面具有有效性,特别是对抗疱疹病毒(Levkovskaya et al., 1989)。

HIV逆转录病毒抑制:这种化合物的一种新颖衍生物已被发现对包括HIV在内的各种病毒家族具有有效性,通过阻断宿主细胞表面的特定受体(Novoselova et al., 2017)。

与核酸的相互作用:这种化合物,以spirazidine、prospidine和spirobromine等药物的形式,与核酸的组分发生相互作用,这对于了解其在癌症化疗中的机制至关重要(Pol'shakov & Sheinker, 2004)。

对哺乳动物细胞的细胞毒效应:从这种化合物中衍生出的Prospidine已被研究其对哺乳动物细胞系中细胞存活率、生长和克隆形成的影响。它显示出细胞毒效应并与细胞DNA发生相互作用(Traganos et al., 1980)。

合成和生物学特性:已对合成3,12-二氮杂-6,9-二氮杂二螺[5.2.5.2]十六烷的衍生物进行研究,探索它们的化学、光谱和生物学特性,特别是在抗肿瘤药物背景下(Safonova et al., 2002)。

属性

IUPAC Name |

3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16/h13-14H,1-12H2/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWPYHHZGFGCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171368 | |

| Record name | N,N''-Dispirotripiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane | |

CAS RN |

183-88-0 | |

| Record name | N,N''-Dispirotripiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N''-Dispirotripiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。